3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
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Overview
Description
3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.
Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Formation of the carboxamide group: The carboxamide group is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenethyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They may be used in assays to understand biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-hydroxyphenethyl)piperidine-1-carboxamide
- 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-chlorophenethyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-16(2)24-20(23-15)28-19-5-4-12-25(14-19)21(26)22-11-10-17-6-8-18(27-3)9-7-17/h6-9,13,19H,4-5,10-12,14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUAWIAZHUIVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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